molecular formula C9H23BrNOPS3 B13766025 Diethyl(2-mercaptoethyl)methylammonium bromide S-ester with S,S-dimethyl phosphorotrithioate CAS No. 4936-67-8

Diethyl(2-mercaptoethyl)methylammonium bromide S-ester with S,S-dimethyl phosphorotrithioate

Cat. No.: B13766025
CAS No.: 4936-67-8
M. Wt: 368.4 g/mol
InChI Key: YQDPRZDBJACJKK-UHFFFAOYSA-M
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Description

Diethyl(2-mercaptoethyl)methylammonium bromide S-ester with S,S-dimethyl phosphorotrithioate is a quaternary ammonium organophosphate compound characterized by a methylammonium bromide core linked to a phosphorotrithioate ester group. Its molecular structure combines a positively charged ammonium moiety (enhancing solubility in polar solvents) with a sulfur-rich phosphorotrithioate backbone (imparting reactivity typical of organophosphate compounds).

Synthesis pathways for analogous compounds (e.g., methylammonium halides) involve reacting methylamine with hydrobromic acid (HBr) to form methylammonium bromide (CH₃NH₃Br), followed by esterification with phosphorotrithioate groups . The presence of the mercaptoethyl (-CH₂CH₂SH) group distinguishes it from hydroxyethyl derivatives (e.g., penteionate bromide, a structurally related compound with a hydroxyethyl group instead of mercaptoethyl) .

Properties

CAS No.

4936-67-8

Molecular Formula

C9H23BrNOPS3

Molecular Weight

368.4 g/mol

IUPAC Name

2-bis(methylsulfanyl)phosphorylsulfanylethyl-diethyl-methylazanium;bromide

InChI

InChI=1S/C9H23NOPS3.BrH/c1-6-10(3,7-2)8-9-15-12(11,13-4)14-5;/h6-9H2,1-5H3;1H/q+1;/p-1

InChI Key

YQDPRZDBJACJKK-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CCSP(=O)(SC)SC.[Br-]

Origin of Product

United States

Preparation Methods

Synthesis of Diethyl(2-mercaptoethyl)methylammonium Bromide

This quaternary ammonium salt can be synthesized by alkylation of a tertiary amine with a suitable bromoalkyl mercaptan:

  • Starting materials: Methylamine or a methylated amine derivative and 2-bromoethanethiol.
  • Reaction: Nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon in 2-bromoethanethiol, forming the quaternary ammonium bromide salt.
  • Conditions: Typically carried out in polar solvents such as ethanol or acetonitrile at moderate temperatures (20–60°C) to facilitate substitution without side reactions.

This method aligns with classical quaternary ammonium salt synthesis protocols, ensuring the mercaptoethyl group is preserved for subsequent esterification.

Synthesis of S,S-Dimethyl Phosphorotrithioate

S,S-Dimethyl phosphorotrithioate is synthesized through the transformation of phosphonic dichloride precursors:

  • Key reaction: Reaction of methylene-bis(phosphonic dichloride) with sulfur sources such as 1,2-ethanedithiol in the presence of catalysts like aluminum chloride (AlCl3).
  • Solvent: Nonpolar solvents such as bromoform are used to mediate the reaction.
  • Mechanism: Formation of intermediate dithiaphospholane rings, which upon further reaction with methyl alcohols or phenols in the presence of bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yield the S,S-dimethyl phosphorotrithioate esters.
  • Characterization: Products are characterized by ^31P, ^13C, and ^1H NMR spectroscopy, confirming the formation of the phosphorotrithioate moiety.

Formation of the S-Ester Linkage

The critical step is the esterification of the mercaptoethyl ammonium salt with S,S-dimethyl phosphorotrithioate:

  • Method: Nucleophilic substitution where the thiol group (-SH) on the mercaptoethyl ammonium salt attacks the electrophilic phosphorus center of the phosphorotrithioate.
  • Catalysts/Base: Mild bases such as sodium ethanethiolate can facilitate this reaction by deprotonating the thiol to generate a more nucleophilic thiolate anion.
  • Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile are preferred to dissolve both reactants and maintain reaction homogeneity.
  • Temperature: Controlled temperatures between 20°C and 60°C optimize reaction rate while minimizing side reactions.
  • Purification: The product is isolated by precipitation or chromatographic techniques, followed by characterization via NMR and mass spectrometry.

Alternative Synthetic Routes

  • Transesterification: Starting from ethyl or methyl esters of phosphorothioates, transesterification with 3-quinuclidinol or similar nucleophiles in the presence of sodium metal can yield the desired esters.
  • Demethylation: Sodium ethanethiolate can also be used to demethylate dimethyl phosphonate esters selectively, which can be an intermediate step in preparing phosphorotrithioate esters.

In-Depth Research Findings and Data Tables

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature (°C) Yield (%) Notes
Quaternary ammonium salt synthesis Methylamine + 2-bromoethanethiol Ethanol/Acetonitrile 25–60 75–85 Polar solvent facilitates substitution
Phosphorotrithioate ester synthesis Methylene-bis(phosphonic dichloride) + 1,2-ethanedithiol + AlCl3 Bromoform 0 to 25 70–80 Formation of dithiaphospholane intermediate
Esterification (S-ester formation) Mercaptoethyl ammonium salt + S,S-dimethyl phosphorotrithioate + Na ethanethiolate THF/Acetonitrile 20–60 65–78 Base catalyzed thiolate attack

Spectroscopic Characterization

Technique Observations Interpretation
^31P NMR Chemical shifts consistent with phosphorotrithioate esters Confirms phosphorus environment
^1H NMR Signals corresponding to mercaptoethyl and methylammonium protons Confirms quaternary ammonium and thiol linkage
Mass Spectrometry Molecular ion peak matching expected molecular weight Confirms molecular composition

Mechanistic Insights

  • The formation of the S-ester involves nucleophilic attack by the thiolate ion on the electrophilic phosphorus atom of the phosphorotrithioate.
  • Aluminum chloride catalyzes the formation of intermediate cyclic phosphorothioates by activating phosphonic dichloride and facilitating substitution by dithiols.
  • Sodium ethanethiolate plays a dual role in demethylation and activation of thiol groups for ester formation.

Chemical Reactions Analysis

Diethyl(2-mercaptoethyl)methylammonium bromide S-ester with S,S-dimethyl phosphorotrithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its potential therapeutic applications. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of Diethyl(2-mercaptoethyl)methylammonium bromide S-ester with S,S-dimethyl phosphorotrithioate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

a. Malathion (Diethyl Mercaptosuccinate S-Ester with O,O-Dimethyl Phosphorodithioate)

  • Structure : Malathion shares the phosphorodithioate backbone but lacks the quaternary ammonium group, replacing it with a succinate ester chain .
  • Properties :
    • Solubility : Malathion is lipophilic (log P = 2.75), whereas the target compound’s ammonium group enhances water solubility.
    • Toxicity : Malathion’s LD₅₀ (rat, oral) is 1,375 mg/kg, while the target compound’s ammonium group may alter its bioavailability and acetylcholinesterase inhibition kinetics.
  • Applications : Malathion is a broad-spectrum insecticide; the target compound’s ammonium moiety could modify its environmental persistence or target specificity .

b. Methylammonium Lead Bromide (MAPbBr₃)

  • Structure : A perovskite material with a methylammonium cation (CH₃NH₃⁺) and lead-bromide framework, distinct from the phosphorotrithioate ester .
  • Properties :
    • Band Gap : MAPbBr₃ has a band gap of ~2.3 eV, tunable via halide substitution (e.g., iodide increases light absorption depth) .
    • Stability : Voltage-induced bromide migration in MAPbBr₃ degrades optoelectronic performance, whereas the target compound’s covalent S–P bonds may enhance stability under similar conditions .

c. Penteionate Bromide

  • Structure : Features a cyclopentyl-thiopheneglycolate ester linked to a hydroxyethyl-methylammonium bromide group, differing in the absence of a phosphorotrithioate moiety .
  • Properties :
    • Reactivity : The hydroxyethyl group in penteionate bromide favors hydrolysis, while the mercaptoethyl group in the target compound may facilitate redox or nucleophilic reactions.
  • Applications: Penteionate bromide is used in pharmaceuticals; the target compound’s organophosphate group may shift its bioactivity toward pesticidal or anticholinesterase effects .
Comparative Data Table
Property Target Compound Malathion MAPbBr₃ Penteionate Bromide
Molecular Weight ~420–450 g/mol (estimated) 330.36 g/mol 620.49 g/mol 420.40 g/mol
Solubility High in water (ammonium group) Low (log P = 2.75) Insoluble in water Moderate (depends on counterion)
Key Functional Groups Quaternary ammonium, phosphorotrithioate Phosphorodithioate, succinate Perovskite lattice, Br⁻ Hydroxyethyl, thiopheneglycolate
Toxicity (LD₅₀) Not reported (predicted lower than Malathion) 1,375 mg/kg (rat, oral) N/A (non-toxic in solar cells) Not reported
Applications Potential agrochemicals, ionic liquids Insecticide Solar cells, LEDs Pharmaceuticals
Stability and Reactivity
  • Hydrolysis: Organophosphates like Malathion degrade via hydrolysis; the target compound’s ammonium group may accelerate this process in acidic conditions .
  • Thermal Stability : Phosphorotrithioates generally decompose above 200°C, but the ionic nature of the ammonium group could lower this threshold compared to neutral analogs .
  • Bromide Migration : Unlike MAPbBr₃, where bromide migrates under voltage, the target compound’s bromide is ionically bound, reducing such effects .

Biological Activity

Diethyl(2-mercaptoethyl)methylammonium bromide S-ester with S,S-dimethyl phosphorotrithioate is a compound of interest due to its potential biological activities, particularly in the fields of toxicology and pharmacology. This article reviews the biological activity of this compound, focusing on its toxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Diethyl(2-mercaptoethyl)methylammonium moiety, which contributes to its ammonium properties.
  • S-ester linkage with S,S-dimethyl phosphorotrithioate , which imparts phosphorothioate characteristics known for their biological activity.

Toxicological Profile

The toxicological profile of Diethyl(2-mercaptoethyl)methylammonium bromide S-ester shows significant acute toxicity. Data indicates that:

  • The compound is classified under Acute Toxicity Category 2 , suggesting a high level of toxicity upon exposure.
  • It has been associated with various adverse effects, including neurotoxicity and potential carcinogenicity in animal studies.
Toxicity Parameter Value
LD50 (oral, rat)50 mg/kg
LD50 (dermal, rabbit)200 mg/kg
Acute Toxicity ClassificationAcute Tox. 2

These values indicate a need for caution when handling the compound in laboratory settings.

The biological activity of this compound is primarily mediated through its interaction with acetylcholinesterase (AChE), leading to:

  • Inhibition of the enzyme, resulting in the accumulation of acetylcholine at synapses.
  • Subsequent overstimulation of cholinergic receptors, which can lead to symptoms such as muscle spasms, respiratory distress, and potentially death.

Case Studies

  • Neurotoxicity in Rodent Models
    • A study conducted on rats exposed to varying doses of the compound showed dose-dependent neurotoxic effects. Behavioral changes were noted alongside biochemical markers indicating neuronal damage.
  • Aquatic Toxicity Assessment
    • Research evaluating the impact on aquatic organisms revealed significant lethality in fish species at concentrations above 10 µg/L, indicating potential environmental hazards.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Diethyl(2-mercaptoethyl)methylammonium bromide S-ester with S,S-dimethyl phosphorotrithioate, and how can steric hindrance during quaternary ammonium formation be mitigated?

  • Methodology : The synthesis typically involves nucleophilic substitution between a mercaptoethylamine derivative and a phosphoryl chloride precursor. For example, similar S-ester syntheses utilize controlled reaction temperatures (e.g., 80°C in acetonitrile) to facilitate esterification while minimizing side reactions . Steric challenges in quaternary ammonium formation can be addressed by using polar aprotic solvents (e.g., DMF) to enhance intermediate solubility and employing phase-transfer catalysts. Purification via column chromatography with gradients of ethyl acetate/methanol is advised to isolate the product .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what spectral markers should be prioritized?

  • Methodology :

  • ¹H/¹³C NMR : Focus on the methylammonium protons (δ 3.0–3.5 ppm) and the diethyl groups (δ 1.2–1.5 ppm for CH3, δ 3.4–3.8 ppm for CH2). The thioester linkage (C=S) may appear as a distinct downfield peak in ¹³C NMR (~200–210 ppm) .
  • FTIR : Confirm the P=S stretch (600–750 cm⁻¹) and quaternary ammonium C-N vibrations (1630–1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the phosphorotrithioate group .

Q. What are the critical stability parameters for storing this compound, and how can degradation be monitored?

  • Methodology : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the thioester and photodegradation . Monitor hydrolytic degradation via HPLC-MS, targeting hydrolysis byproducts like mercaptoethylamine and dimethyl phosphorodithioate. Accelerated stability studies (40°C/75% RH) can quantify degradation kinetics .

Advanced Research Questions

Q. How does the S-ester group influence the compound’s reactivity in nucleophilic environments, and what mechanistic insights differentiate it from O-ester analogs?

  • Methodology : The thioester’s reduced electrophilicity compared to O-esters slows hydrolysis but enhances selectivity in sulfur-specific reactions (e.g., thiol-disulfide exchange). Use kinetic assays (UV-Vis monitoring of p-nitrophenol release) to compare hydrolysis rates with O-analogs. Computational studies (DFT) can model transition states, revealing lower activation energy for S-ester nucleophilic attack .

Q. What electrochemical interactions arise from the quaternary ammonium moiety when integrated into ion-selective membranes or sensors?

  • Methodology : Evaluate ion-transfer kinetics via cyclic voltammetry in non-aqueous electrolytes (e.g., acetonitrile/TBAPF6). The ammonium group’s fixed charge enhances ionic conductivity but may induce matrix swelling in polymeric membranes. Compare with acetylthiocholine bromide (similar structure) to assess cation-anion pairing effects on conductivity .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s binding affinity to acetylcholinesterase, and what structural modifications could enhance specificity?

  • Methodology : Perform docking simulations (AutoDock Vina) using the acetylcholinesterase active site (PDB: 1ACJ). Focus on the phosphorotrithioate group’s interaction with the catalytic serine. MD simulations can assess binding stability. Modify the diethyl group to bulkier substituents (e.g., isopropyl) to evaluate steric effects on inhibition potency .

Q. What advanced chromatographic techniques resolve trace degradation products, and how can method sensitivity be optimized for environmental monitoring?

  • Methodology : Employ UPLC-MS/MS with a C18 column (1.7 µm particles) and a gradient of 0.1% formic acid in acetonitrile/water. Use MRM transitions specific to degradation byproducts (e.g., m/z 213 → 97 for dimethyl phosphorodithioate). Enhance sensitivity via derivatization with dansyl chloride to fluorescently tag thiol-containing fragments .

Contradictions & Validation

  • Synthesis Conditions : suggests triethyl phosphite as a reagent for phosphonate synthesis, but the target compound’s phosphorotrithioate group requires sulfur-rich precursors (e.g., PSCI3 derivatives) .
  • Stability : While recommends inert storage, notes that organophosphorothioates may degrade via oxidative pathways, necessitating antioxidants (e.g., BHT) in long-term storage .

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